molecular formula C23H22N2O2 B11547088 N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No. B11547088
M. Wt: 358.4 g/mol
InChI Key: FEWIPJKRWTTZMT-GYHWCHFESA-N
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Description

N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide functional group linked to a naphthalene moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with naphthalen-1-ylacetic acid hydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific hydrazone linkage and the combination of naphthalene moieties.

properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H22N2O2/c1-27-19-12-13-21-17(14-19)9-5-11-22(21)24-25-23(26)15-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10,12-14H,5,9,11,15H2,1H3,(H,25,26)/b24-22-

InChI Key

FEWIPJKRWTTZMT-GYHWCHFESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\NC(=O)CC3=CC=CC4=CC=CC=C43)/CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)CC3=CC=CC4=CC=CC=C43)CCC2

Origin of Product

United States

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